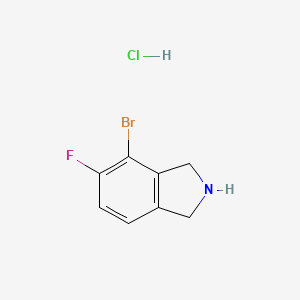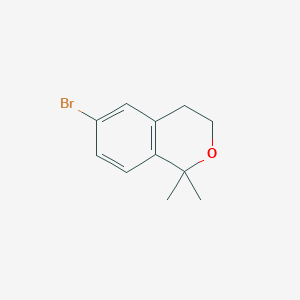
3-(5-Bromo-2-fluorobenzyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromo-2-fluorobenzyl)azetidin-3-ol is a chemical compound with the molecular formula C10H11BrFNO and a molecular weight of 260.1 g/mol . This compound is part of the azetidine family, which is known for its four-membered nitrogen-containing ring structure. Azetidines are significant in medicinal chemistry due to their potential biological activities and their role as building blocks in the synthesis of various pharmaceuticals .
Métodos De Preparación
The synthesis of 3-(5-Bromo-2-fluorobenzyl)azetidin-3-ol typically involves the reaction of 5-bromo-2-fluorobenzyl bromide with azetidine-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
3-(5-Bromo-2-fluorobenzyl)azetidin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxyl group in the azetidine ring can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the azetidine ring, using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while oxidation reactions can produce ketones or aldehydes .
Aplicaciones Científicas De Investigación
3-(5-Bromo-2-fluorobenzyl)azetidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and infectious diseases.
Biological Studies: The compound is used in studies investigating the biological activities of azetidine derivatives, including their antimicrobial, antiviral, and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Industrial Applications: The compound is used in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(5-Bromo-2-fluorobenzyl)azetidin-3-ol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The presence of the bromine and fluorine atoms in the benzyl group may enhance the compound’s binding affinity and selectivity for certain targets .
Comparación Con Compuestos Similares
3-(5-Bromo-2-fluorobenzyl)azetidin-3-ol can be compared with other azetidine derivatives, such as:
3-(2-Fluorobenzyl)azetidin-3-ol: Similar structure but lacks the bromine atom, which may affect its reactivity and biological activity.
3-(5-Chloro-2-fluorobenzyl)azetidin-3-ol: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions with molecular targets.
3-(5-Bromo-2-methylbenzyl)azetidin-3-ol: Has a methyl group instead of fluorine, which may alter its pharmacokinetic and pharmacodynamic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other azetidine derivatives .
Propiedades
Fórmula molecular |
C10H11BrFNO |
|---|---|
Peso molecular |
260.10 g/mol |
Nombre IUPAC |
3-[(5-bromo-2-fluorophenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C10H11BrFNO/c11-8-1-2-9(12)7(3-8)4-10(14)5-13-6-10/h1-3,13-14H,4-6H2 |
Clave InChI |
AHOLVCHPCHASAY-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)(CC2=C(C=CC(=C2)Br)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1-Methyl-1H-pyrazol-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13547843.png)






![6-(3-Bromopropyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13547879.png)





